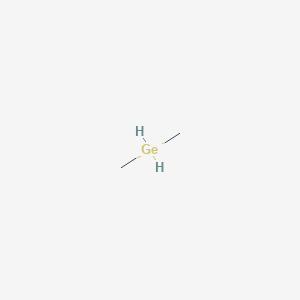

Germane, dimethyl-

説明

Synthesis Analysis

Germane is typically prepared by reduction of germanium oxides, notably germanates, with hydride reagents such as sodium borohydride, potassium borohydride, lithium borohydride, lithium aluminium hydride, sodium aluminium hydride . Other methods for the synthesis of germane include electrochemical reduction and a plasma-based method .

Chemical Reactions Analysis

Germane is weakly acidic. In liquid ammonia GeH4 is ionised forming NH4+ and GeH3− . It burns in air to produce GeO2 and water .

Physical And Chemical Properties Analysis

Germane has several physical and chemical properties. It is a colorless gas with a pungent odor . It has a density of 3.3 kg/m3, a melting point of -165 °C, and a boiling point of -88 °C . It has low solubility in water .

科学的研究の応用

Cancer Research and Toxicity Studies :

- Germanium compounds, including dimethylgermane, have been explored for their potential in cancer research. Some studies have shown that certain germanium compounds might inhibit cancer development and destroy cancer cells (Gerber & Leonard, 1997).

Material Science and Chemical Structure Analysis :

- Research on dimethylgermane has contributed to understanding steric and electronic effects on molecular structures, especially in relation to Si–Ge bond lengths (Hinchley et al., 2007).

- Investigations into the synthesis of organometallic compounds involving dimethylgermane have provided insights into the formation of complex molecular structures (Akkerman & Bickelhaupt, 1988).

Photochemistry Applications :

- Dimethylgermane has been used in photochemistry studies, such as in the investigation of [4+2] intramolecular addition products and their thermal behaviors (Sakurai et al., 1985).

Surface Science and Semiconductor Research :

- Research involving germane adsorption on silicon surfaces has implications for semiconductor technology, revealing interesting aspects of site exchange between germanium and silicon atoms (Murata & Suemitsu, 2005).

Environmental Science :

- Studies on the speciation of germanium in environmental waters, including dimethyl germanium, have contributed to environmental monitoring and analysis methods (García-Figueroa, Filella, & Matoušek, 2021).

Synthetic Chemistry :

- Synthesis of organogermanium compounds, including dimethylgermane, has been explored for various applications in synthetic chemistry (Myalochkin et al., 2007).

Medical Applications :

- Germanium's immunomodulatory effects have been studied, although this research primarily focuses on dimethyl sulfoxide rather than dimethylgermane (Huang et al., 2020).

Thin Film Technology :

- Research involving plasma enhanced chemical vapor deposition (PECVD) of germanium selenide thin films using germanium tetrachloride and dimethyl selenide has implications for thin film technology (Whitham et al., 2011).

Safety And Hazards

Germane is toxic, flammable, and may ignite spontaneously in air . It is classified as a dangerous substance with hazard statements including H220 (extremely flammable gas), H280 (contains gas under pressure; may explode if heated), H302 (harmful if swallowed), H330 (fatal if inhaled), among others .

特性

IUPAC Name |

dimethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIGDFHKELAHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH2]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germane, dimethyl- | |

CAS RN |

1449-64-5 | |

| Record name | Germane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)